molecular formula C13H19NO2 B3752333 butyl (3,5-dimethylphenyl)carbamate

butyl (3,5-dimethylphenyl)carbamate

Cat. No.: B3752333
M. Wt: 221.29 g/mol
InChI Key: SIYPHHPDSBACIU-UHFFFAOYSA-N
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Description

Butyl (3,5-dimethylphenyl)carbamate is a carbamate derivative featuring a 3,5-dimethylphenyl group attached to a carbamate moiety, with a butyl chain as the ester substituent. This compound belongs to the broader class of aryl carbamates, which are characterized by their carbamate (-O-C(=O)-NH-) linkage. Carbamates are widely utilized in agrochemicals, pharmaceuticals, and materials science due to their stability, tunable lipophilicity, and diverse biological activities. The 3,5-dimethylphenyl group enhances steric bulk and electron-withdrawing properties, which can influence both chemical reactivity and intermolecular interactions, such as chiral recognition in chromatographic applications or binding affinity in biological systems .

Properties

IUPAC Name

butyl N-(3,5-dimethylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-5-6-16-13(15)14-12-8-10(2)7-11(3)9-12/h7-9H,4-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYPHHPDSBACIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=CC(=CC(=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl (3,5-dimethylphenyl)carbamate typically involves the reaction of 3,5-dimethylphenyl isocyanate with butanol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The general reaction scheme is as follows:

3,5-dimethylphenyl isocyanate+butanolbutyl (3,5-dimethylphenyl)carbamate\text{3,5-dimethylphenyl isocyanate} + \text{butanol} \rightarrow \text{this compound} 3,5-dimethylphenyl isocyanate+butanol→butyl (3,5-dimethylphenyl)carbamate

The reaction is usually catalyzed by a base such as triethylamine, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Butyl (3,5-dimethylphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized carbamate derivatives.

    Reduction: Amines and alcohols.

    Substitution: Substituted carbamates.

Scientific Research Applications

Butyl (3,5-dimethylphenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of butyl (3,5-dimethylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing the substrate from binding. This inhibition can lead to various biological effects, depending on the target enzyme or receptor.

Comparison with Similar Compounds

Methyl (3-Benzyl-5-hydroxyphenyl)carbamate (3e)

  • Structure : Differs in the ester group (methyl vs. butyl) and the presence of a benzyl-hydroxyphenyl core.
  • Properties: Lower molecular weight (C15H16NO3) and melting point (120–121°C) compared to butyl derivatives. Demonstrates moderate antitubercular activity, with a yield of 52% in synthesis .

Benzyl (3-Benzyl-5-hydroxyphenyl)carbamate (3d)

  • Structure : Features a benzyl ester and a hydroxylated aromatic core.
  • Properties : Higher melting point (124–125°C) and yield (47%) than methyl analogues. The benzyl group increases steric hindrance, which may affect binding to biological targets like photosystem II .

N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

  • Structure : Replaces the carbamate group with a carboxamide (-CONH-) linkage.
  • Activity: Exhibits potent photosynthetic electron transport (PET) inhibition (IC50 ~10 µM) in spinach chloroplasts. The electron-withdrawing 3,5-dimethylphenyl group enhances activity compared to non-substituted analogues .
  • Key Insight : Carbamates generally exhibit higher hydrolytic stability than carboxamides, making them preferable for environmental or pharmaceutical applications requiring prolonged activity.

Polysaccharide-Based Carbamates in Chromatography

Cellulose Tris(3,5-Dimethylphenyl Carbamate)

  • Application : Widely used as a chiral stationary phase (CSP) in HPLC. Demonstrates high enantioselectivity for 3-hydroxy fatty acids (C6–C14), with resolution improving as chain length increases .
  • Performance: Achieves a degree of substitution (DS) of 1.84 (92%) when synthesized via aminolysis, enabling efficient chiral recognition .

Amylose Tris(3,5-Dimethylphenyl Carbamate)

  • Comparison: Similar to cellulose derivatives but with amylose’s helical structure providing distinct selectivity. Resolves enantiomers of 3-hydroxyalkanoic acids (C6–C14) with elution order S < R .
  • Limitation : Less effective for short-chain analytes (.="" are="" carbamates="" li="" preferred="" quinine="" where=""> ),>

Cellulose 2,3-Bis(3,5-Dimethylphenyl Carbamate)-6-(α-Phenylethyl Carbamate)

  • Modification : Incorporates α-phenylethyl carbamate at the C6 position, altering selectivity. Demonstrates unique enantioseparation for pharmaceuticals compared to the tris(3,5-dimethylphenyl) reference .

Insights :

  • Lower yields (e.g., 20% for 3c) may result from steric hindrance of the 3,5-dimethylphenyl group.
  • Higher melting points correlate with increased aromatic substitution (e.g., 158°C for tert-butyl derivative 3g).

Biological Activity

Butyl (3,5-dimethylphenyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article delves into the compound's biological properties, mechanisms of action, and relevant studies that highlight its efficacy.

This compound is a carbamate derivative characterized by its butyl group attached to a 3,5-dimethylphenyl moiety. The synthesis of this compound typically involves the reaction of 3,5-dimethylphenol with butyl isocyanate, forming the carbamate linkage. This structure is crucial as it influences the compound's biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial cells. The mechanism involves:

  • Enzyme Inhibition : The compound can inhibit certain enzymes by forming stable complexes with their active sites. This prevents substrate binding and subsequent enzymatic reactions.
  • Membrane Disruption : Some studies suggest that carbamates can disrupt microbial membranes, leading to cell lysis and death.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens:

  • Bacterial Activity : Studies have shown that this compound demonstrates inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, it has been reported to have a minimum inhibitory concentration (MIC) in the range of 16-64 μg/mL against common bacterial strains .
  • Fungal Activity : The compound also displays antifungal properties, making it a candidate for further development in treating fungal infections.

Case Studies

  • Antichlamydial Activity : In a study investigating new compounds for antichlamydial activity, derivatives similar to this compound were evaluated. Results indicated moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, showcasing its potential in targeting specific pathogens .
  • Mycobacterium tuberculosis : Another study focused on carbamate derivatives found that certain structural modifications led to improved activity against M. tuberculosis, with MIC values as low as 0.625 μg/mL for some derivatives . While not directly testing this compound, these findings suggest structural similarities may confer similar activities.

Research Findings Summary Table

Study Focus Pathogen MIC (μg/mL) Notes
Antibacterial ActivityN. meningitidis64Moderate activity observed
Antibacterial ActivityH. influenzae32Compound shows potential as an antibiotic
Antitubercular ActivityM. tuberculosis0.625 - 6.25Structural modifications enhance efficacy
Antifungal ActivityVarious fungiNot specifiedPotential candidate for antifungal therapies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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